molecular formula C16H23NO2 B2587541 N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylcyclohexyl)amine CAS No. 953807-11-9

N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylcyclohexyl)amine

Cat. No.: B2587541
CAS No.: 953807-11-9
M. Wt: 261.365
InChI Key: HLJWXVNLMPURGL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylcyclohexyl)amine is a synthetic organic compound Its structure includes a benzodioxole moiety and a dimethylcyclohexylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylcyclohexyl)amine typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Alkylation: The benzodioxole moiety is then alkylated with an appropriate alkyl halide to introduce the benzodioxol-5-ylmethyl group.

    Amination: The final step involves the reaction of the alkylated benzodioxole with 2,3-dimethylcyclohexylamine under suitable conditions, such as in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group or the benzodioxole ring.

    Reduction: Reduction reactions could target the benzodioxole ring or the cyclohexyl ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce a more saturated compound.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylcyclohexyl)amine could have various applications in scientific research:

    Chemistry: As a building block in organic synthesis for the development of new materials or pharmaceuticals.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-methylcyclohexylamine
  • N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylphenyl)amine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-N-(2,3-dimethylcyclohexyl)amine may have unique properties due to the specific combination of the benzodioxole and dimethylcyclohexylamine groups, which could influence its reactivity, stability, and interactions with other molecules.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,3-dimethylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-11-4-3-5-14(12(11)2)17-9-13-6-7-15-16(8-13)19-10-18-15/h6-8,11-12,14,17H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJWXVNLMPURGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1C)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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